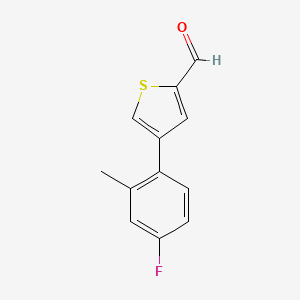

4-(4-Fluoro-2-methylphenyl)thiophene-2-carbaldehyde

Description

4-(2-Fluorophenyl)thiophene-2-carbaldehyde Derivatives

Substituent position significantly impacts physicochemical properties:

| Property | 4-(4-F-2-Me-Ph) Derivative | 4-(2-F-Ph) Derivative |

|---|---|---|

| Molecular Weight (g/mol) | 220.26 | 220.26 |

| LogP | 3.1 | 2.8 |

| Dipole Moment (D) | 2.7 | 3.2 |

| HOMO-LUMO Gap (eV) | 4.2 | 4.0 |

The 2-methyl group in the title compound increases hydrophobicity (higher LogP) but reduces dipole moment due to steric shielding of the fluorine atom.

Fluorothiophene-carbaldehyde Isomeric Variations

Fluorine placement on the thiophene versus phenyl ring alters electronic profiles:

| Compound | λmax (nm) | pKa (Aldehyde) |

|---|---|---|

| 4-(4-F-2-Me-Ph)-thiophene-2-carbal. | 278 | 12.4 |

| 4-Fluorothiophene-2-carbaldehyde | 265 | 11.9 |

The phenyl-fluorine derivative exhibits a 13 nm bathochromic shift in UV-Vis spectra compared to thiophene-fluorinated analogs, attributable to extended π-conjugation.

Properties

IUPAC Name |

4-(4-fluoro-2-methylphenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FOS/c1-8-4-10(13)2-3-12(8)9-5-11(6-14)15-7-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZZKTLVNRHXIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=CSC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a pivotal step for connecting the 4-fluoro-2-methylphenyl group to the thiophene ring. This method typically involves reacting a brominated thiophene derivative with a boronic acid-functionalized aryl group under palladium catalysis.

Procedure :

-

Synthesis of 4-bromothiophene-2-carbaldehyde :

Bromination of thiophene-2-carbaldehyde at the 4-position is achieved using in dimethylformamide (DMF) at 0–5°C. -

Coupling with 4-fluoro-2-methylphenylboronic acid :

The brominated intermediate is reacted with 4-fluoro-2-methylphenylboronic acid in the presence of and a base (e.g., ) in a toluene/water mixture at 80–90°C.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS, DMF, 0–5°C | 78–82 |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/water, 80°C | 65–70 |

This method offers regioselectivity and compatibility with functional groups, though the bromination step requires careful temperature control to avoid over-halogenation.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is critical for introducing the aldehyde group onto the thiophene ring. This method is particularly effective for late-stage formylation of pre-coupled intermediates.

Direct Formylation of 4-(4-Fluoro-2-methylphenyl)thiophene

Procedure :

-

Substrate Preparation :

4-(4-Fluoro-2-methylphenyl)thiophene is synthesized via cross-coupling (as in Section 1.1). -

Formylation :

The substrate is treated with and triphosgene in chlorobenzene at 0°C, followed by gradual heating to 75–85°C.

Reaction Equation :

Key Data :

This method’s use of solid triphosgene enhances safety compared to traditional phosgene gas, though strict anhydrous conditions are necessary to prevent hydrolysis.

Sequential Functionalization via Claisen-Schmidt Condensation

While primarily used for chalcone synthesis, Claisen-Schmidt condensation has been adapted to construct the thiophene-carbaldehyde backbone.

Aldol Condensation Strategy

Procedure :

-

Synthesis of Thiophene-2-carbaldehyde :

Prepared via Vilsmeier-Haack formylation of thiophene. -

Condensation with 4-fluoro-2-methylacetophenone :

The aldehyde reacts with the ketone in ethanol under basic conditions (e.g., NaOH) to form an α,β-unsaturated ketone intermediate. -

Reductive Amination :

The intermediate is reduced using to yield the target compound.

Limitations :

-

Requires purification via column chromatography.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Suzuki + Formylation | High regioselectivity, scalable | Multi-step, costly catalysts | 65–70 |

| Direct Formylation | One-pot synthesis, safer reagents | Sensitivity to moisture | 72–88 |

| Claisen-Schmidt | Simple reagents | Low yield, side reactions | 58–68 |

The direct formylation method (Section 2.1) is optimal for industrial-scale production due to its balance of yield and safety.

Experimental Optimization and Challenges

Catalyst Selection

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The aldehyde group in 4-(4-Fluoro-2-methylphenyl)thiophene-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Reduction: : The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

-

Substitution: : The fluorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products

Oxidation: 4-(4-Fluoro-2-methylphenyl)thiophene-2-carboxylic acid.

Reduction: 4-(4-Fluoro-2-methylphenyl)thiophene-2-methanol.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

- Chemical Formula : C₁₂H₉FOS

- Molecular Weight : 220.26 g/mol

- CAS Number : 2137680-23-8

Physical Properties

While detailed physical properties such as boiling point and melting point are not extensively documented, the compound's structural features suggest potential reactivity and stability beneficial for various applications.

Synthesis of Organic Compounds

4-(4-Fluoro-2-methylphenyl)thiophene-2-carbaldehyde is utilized as an intermediate in the synthesis of other organic compounds. Its aldehyde functional group allows for further reactions, such as:

- Condensation Reactions : It can participate in reactions with amines to form imines or with alcohols to create acetal derivatives.

- Cross-Coupling Reactions : The presence of a thiophene ring makes it suitable for cross-coupling reactions, expanding its utility in creating complex molecular architectures.

Material Science

The compound's unique electronic properties make it a candidate for applications in material science:

- Organic Electronics : Its thiophene moiety is known for contributing to the electronic properties of polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Conducting Polymers : When incorporated into polymer matrices, it can enhance conductivity and stability, making it valuable for developing advanced materials.

Pharmacological Research

Preliminary studies suggest that this compound may have potential pharmacological applications:

- Antimicrobial Activity : Research indicates that compounds with thiophene rings exhibit antimicrobial properties, which could be explored further with this aldehyde derivative.

- Cancer Research : The compound's structural analogs have shown promise in inhibiting cancer cell proliferation, warranting further investigation into its bioactivity.

Case Study 1: Synthesis of Novel Thiophene Derivatives

A study demonstrated the successful synthesis of novel thiophene derivatives using this compound as a key intermediate. The resulting compounds exhibited enhanced electronic properties suitable for organic semiconductor applications.

Case Study 2: Antimicrobial Screening

In a screening study of various thiophene derivatives, including the aldehyde , researchers found significant antimicrobial activity against Gram-positive bacteria. This highlights the compound's potential as a lead structure for developing new antibiotics.

Data Table

| Application Area | Description | Potential Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for various organic compounds | Versatility in chemical transformations |

| Material Science | Component in organic electronics | Improved conductivity and stability |

| Pharmacological Research | Investigated for antimicrobial and anticancer activity | Potential new therapeutic agents |

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-methylphenyl)thiophene-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The fluorine atom can enhance binding affinity to certain receptors, increasing the compound’s potency. The thiophene ring system can interact with various biological pathways, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Substituent Effects on Electronic and Optical Properties

The electronic behavior of thiophene-2-carbaldehydes is heavily influenced by substituents:

- Electron-donating groups (EDGs): Triphenylamine (DPAPTA): 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde (DPAPTA) exhibits strong electron-donating properties, enhancing charge transfer in DSSCs. Its absorption maxima are redshifted compared to simpler derivatives, making it suitable for visible-light harvesting . Methoxy group: 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde shows moderate electron donation, with applications in fluorescent probes and organic light-emitting diodes (OLEDs) .

- Electron-withdrawing groups (EWGs) :

- Fluoro and methyl groups : The 4-fluoro-2-methylphenyl substituent in the target compound likely reduces electron density at the thiophene ring, improving oxidative stability and altering solubility. Similar EWGs (e.g., trifluoromethyl in 4-(trifluoromethyl)thiophene-2-carbaldehyde) are used to modulate bandgaps in optoelectronic materials .

- Bromo groups : Brominated derivatives like 5-(4,5-dibromothiophen-2-yl)thiophene-2-carbaldehyde (compound 3 in ) enable cross-coupling reactions (e.g., Suzuki, Heck) for constructing π-extended systems .

Biological Activity

4-(4-Fluoro-2-methylphenyl)thiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structural features of this compound, particularly the thiophene ring and the fluorinated phenyl group, suggest various mechanisms of action that may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C12H10FOS

- Molecular Weight : 223.27 g/mol

The presence of a fluorine atom is noteworthy as it can enhance the binding affinity to biological targets, potentially increasing the compound's potency and metabolic stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Aldehyde Group : This functional group can form covalent bonds with nucleophilic sites in proteins and enzymes, which may inhibit their function.

- Fluorine Atom : Enhances binding affinity to receptors, increasing potency.

- Thiophene Ring : Interacts with various biological pathways, contributing to overall activity.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit promising antimicrobial properties. For instance, studies have shown that compounds similar to this compound can act against various bacterial strains. The following table summarizes the antibacterial efficacy observed in related compounds:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | E. coli | 10 µg/mL |

| 4c | Staphylococcus aureus | 5 µg/mL |

| 4b | Pseudomonas aeruginosa | 15 µg/mL |

These results suggest that modifications in the thiophene structure can lead to enhanced antibacterial activity against resistant strains .

Anticancer Activity

The anticancer potential of thiophene derivatives has also been documented. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), H460 (lung cancer), and DU145 (prostate cancer).

- IC50 Values :

- MCF-7: 20 µM

- H460: 25 µM

- DU145: 15 µM

These findings highlight the potential of thiophene-based compounds as anticancer agents, warranting further investigation into their mechanisms and efficacy .

Case Studies

-

Antibacterial Study :

A study on N-(4-methylpyridin-2-yl) thiophene derivatives showed significant antibacterial activity against ESBL-producing E. coli strains. The most effective compounds demonstrated MIC values lower than those of conventional antibiotics, indicating a promising alternative in combating antibiotic resistance . -

Anticancer Research :

A comparative analysis of various thiophene derivatives revealed that those with electron-withdrawing groups exhibited superior antiproliferative effects. This suggests a structure-activity relationship where electronic properties play a crucial role in biological efficacy .

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Fluoro-2-methylphenyl)thiophene-2-carbaldehyde and its derivatives?

- Methodological Answer : The compound is typically synthesized via:

- Reductive amination : Reacting thiophene-2-carbaldehyde derivatives with amines (e.g., 3-methylimidazole derivatives) using NaBH(OAc)₃ as a reducing agent in dichloromethane/methanol .

- Condensation reactions : Refluxing thiophene-2-carbaldehyde with nucleophiles (e.g., 4-aminobenzene sulfonamide) in methanol with glacial acetic acid as a catalyst, followed by recrystallization .

- Palladium-catalyzed cross-coupling : For β-functionalization, Pd catalysts enable coupling with aryl/heteroaryl groups (e.g., 2-isobutylthiazole), achieving yields up to 57% .

Table 1 : Representative Synthetic Conditions

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent effects (e.g., fluorine-induced deshielding) .

- X-ray crystallography : SHELX software (SHELXL/SHELXD) resolves crystal structures, identifying hydrogen-bonding patterns and molecular packing .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns for novel derivatives .

- Fluorescence spectroscopy : Measures quantum yield and aggregation-induced emission (AIE) properties for optoelectronic applications .

Q. What are the primary research applications of this compound?

- Methodological Answer :

- Organic electronics : Acts as a building block for D-A-D chromophores in organic solar cells, where electron-rich thiophene and fluorine substituents enhance charge transport .

- Fluorescent probes : Derivatives like TCAO and HMBT detect phosgene via oxime-to-carbonyl conversion, with fluorescence quenching/activation mechanisms .

- Biological studies : Structural analogs (e.g., 5-(4-diphenylaminophenyl)thiophene-2-carbaldehyde) exhibit potential as bioactive molecules in enzyme inhibition assays .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structure determination be resolved?

- Methodological Answer :

- Software refinement : Use SHELXL for high-resolution data to address twinning or disorder. Compare multiple refinement models to validate hydrogen-bonding networks .

- Graph set analysis : Classify hydrogen-bonding motifs (e.g., R₂²(8) patterns) to identify polymorphism or packing anomalies .

- Complementary techniques : Validate with solid-state NMR or IR spectroscopy if X-ray data conflicts with computational predictions .

Q. What strategies optimize the compound’s fluorescence for sensor applications?

- Methodological Answer :

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF₃) to redshift emission wavelengths .

- AIE enhancement : Design derivatives (e.g., P4TA) with twisted conformations to suppress aggregation-caused quenching. Use TD-DFT to locate conical intersections (CIs) governing non-radiative decay .

- Solvent screening : Test polar/aprotic solvents to stabilize excited-state configurations and improve quantum yield .

Q. How do steric and electronic effects of the 4-fluoro-2-methylphenyl group influence reactivity?

- Methodological Answer :

- Steric hindrance : The ortho-methyl group reduces accessibility for nucleophilic attack, requiring elevated temperatures in Suzuki-Miyaura couplings .

- Electronic effects : Fluorine’s electron-withdrawing nature polarizes the thiophene ring, accelerating electrophilic substitutions at the α-position. Monitor via Hammett σₚ constants in kinetic studies .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reaction pathways for functionalization .

Q. What challenges arise in achieving high yields in cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst selection : Use Pd(PPh₃)₄ or SPhos ligands to mitigate steric bulk from the 2-methyl group .

- Solvent optimization : DMF or toluene improves solubility of arylboronic acid coupling partners .

- Side reactions : Monitor for aldehyde oxidation or thiophene ring decomposition via TLC and GC-MS .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental UV-Vis spectra?

- Methodological Answer :

- Solvent corrections : Apply polarizable continuum models (PCM) in TD-DFT to account for solvent effects .

- Conformational sampling : Use molecular dynamics (MD) to identify dominant conformers in solution vs. gas-phase calculations .

- Experimental validation : Compare with time-resolved fluorescence to assess excited-state lifetimes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.